Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate is a chemical compound with the molecular formula C15H11NO2. It is characterized by the presence of a methyl group, a cyano group, and a carboxylate ester group attached to a biphenyl structure. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Grignard Reaction: The preparation begins with the reaction of magnesium powder and p-chlorotoluene in tetrahydrofuran (THF) to form a p-tolyl magnesium chloride Grignard reagent.
Coupling Reaction: This Grignard reagent is then reacted with o-chlorobenzonitrile in the presence of a catalyst such as manganese chloride to form 2-cyano-4’-methylbiphenyl.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive drugs like losartan.
Materials Science: The compound is utilized in the development of liquid crystal displays (LCDs) due to its unique structural properties.
Biological Research: It serves as a building block for the synthesis of glycogen synthase kinase-3 inhibitors, which are important in studying metabolic and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets:
Glycogen Synthase Kinase-3 Inhibition: The compound acts as an inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes, including glycogen metabolism and cell signaling.
Pathways Involved: By inhibiting GSK-3, the compound can modulate pathways related to insulin signaling, neuroprotection, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4’-methylbiphenyl: A closely related compound used in the synthesis of losartan.
4’-Methylbiphenyl-2-carbonitrile: Another similar compound with applications in liquid crystal displays.
Uniqueness
Methyl 4’-cyano-2-methyl[1,1’-biphenyl]-4-carboxylate is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties compared to its analogs. This makes it particularly valuable in medicinal chemistry for the synthesis of ester-containing pharmaceuticals.
Properties
CAS No. |
648882-67-1 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-(4-cyanophenyl)-3-methylbenzoate |
InChI |
InChI=1S/C16H13NO2/c1-11-9-14(16(18)19-2)7-8-15(11)13-5-3-12(10-17)4-6-13/h3-9H,1-2H3 |
InChI Key |
CSSRVXZHEKQJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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